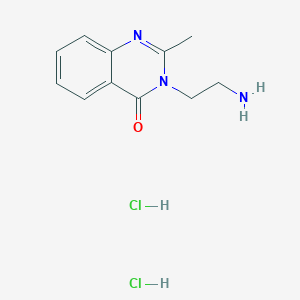

3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride

Description

3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride is a quinazolinone derivative characterized by a bicyclic core structure with a 2-aminoethyl substituent at the 3-position and a methyl group at the 2-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Quinazolinones are known for their diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-aminoethyl)-2-methylquinazolin-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.2ClH/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12;;/h2-5H,6-7,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQXQSRPNJHQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate halide (e.g., bromoethylamine) reacts with the quinazolinone intermediate.

Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or similar reagents.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Halides, tosylates, and mesylates are typical reagents for substitution reactions.

Major Products

Oxidation: Imine or oxime derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its quinazolinone core is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The quinazolinone scaffold is a common motif in drug design, and modifications to the aminoethyl and methyl groups can lead to compounds with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting or modulating the activity of target proteins. The aminoethyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 3-(2-aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride and related compounds are summarized below:

Table 1: Key Features of Analogous Compounds

Structural and Functional Analysis

Core Modifications: The quinazolinone core in the target compound distinguishes it from pyrimidinone derivatives (e.g., 3-(2-aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride), which exhibit different electronic properties and binding interactions .

Salt Forms: Dihydrochloride salts (e.g., 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride) improve aqueous solubility compared to free bases, critical for drug formulation .

Biological Relevance: Compounds like 3-(2-ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one () lack ionizable groups, limiting their utility in hydrophilic environments. The aminomethyl substituent in 2-(aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride may confer distinct pharmacokinetic properties due to altered steric effects .

Research Findings

- Synthetic Routes: highlights methods for synthesizing quinazolinone derivatives via condensation reactions with phenacyl bromides, yielding compounds with high purity and structural fidelity .

- Antimicrobial Activity: Thiadiazole-quinazolinone hybrids (e.g., compound 7A1 in ) demonstrate significant antimicrobial effects, suggesting that aminoethyl substituents could synergize with heterocyclic moieties for enhanced bioactivity .

Biological Activity

3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C11H15Cl2N3O

- Molecular Weight : 276.16 g/mol

- CAS Number : 1803583-61-0

The structure features a bicyclic core with a fused benzene and pyrimidine ring system, an aminoethyl side chain, and a carbonyl group at position 4, which are critical for its biological activity .

Antitumor Activity

Research indicates that quinazolinone derivatives exhibit promising antitumor properties. A study on related compounds demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound were tested for their inhibitory effects on multiple tyrosine kinases (e.g., CDK2, HER2, EGFR) which are crucial in cancer progression .

Table 1: Inhibitory Activities Against Tyrosine Kinases

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 2i | CDK2 | 0.173 |

| 3i | HER2 | 0.079 |

| Control | Imatinib | 0.131 |

These findings suggest that derivatives of the quinazolinone scaffold could serve as potential leads in developing new anticancer agents.

The mechanism by which these compounds exert their effects often involves inhibition of specific kinases. For example, molecular docking studies have shown that certain quinazolinone derivatives act as non-competitive inhibitors for CDK2 and competitive inhibitors for EGFR . This duality in action enhances their therapeutic potential.

Study on Antinociceptive Activity

In another research effort focusing on pain management, derivatives of quinazolinones were evaluated for their antinociceptive properties. The study indicated that modifications to the quinazolinone structure could lead to enhanced analgesic effects . This highlights the versatility of the compound in addressing various medical needs beyond oncology.

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving nucleophilic substitution reactions facilitated by its aminoethyl group. The carbonyl group allows for potential condensation reactions that can be exploited during synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride, and how do reaction conditions impact yield?

- Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and salt formation. For example, analogous quinazolinone derivatives are synthesized via refluxing precursors in polar aprotic solvents (e.g., DMSO) for extended periods (e.g., 18 hours), followed by crystallization . Hydrogenation steps may be employed to reduce intermediates, as seen in related compounds like 3-(4-chloro-phenyl)-2-thio-2,3-dihydroquinazolin-4-one, where 2,3-diazetidinone is used as a reducing agent . Yield optimization (e.g., 65% in ) depends on solvent choice, temperature, and catalyst presence.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer :

- Melting Point Analysis : Used to assess purity (e.g., 141–143°C for a related triazole derivative) .

- X-ray Crystallography : Resolves molecular conformation, as demonstrated for structurally similar thiazolidin-4-one derivatives (R factor = 0.068) .

- NMR Spectroscopy : Validates proton environments and substituent positioning, especially for the aminoethyl and methyl groups.

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and reduce byproducts in dihydroquinazolinone derivatives?

- Answer : Key variables include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility but may require prolonged refluxing. Ethanol/water mixtures aid crystallization .

- Catalyst Screening : Acidic conditions (e.g., glacial acetic acid) accelerate condensation reactions in benzaldehyde substitutions .

- Reaction Time : Extended reflux durations (e.g., 18 hours) improve conversion but risk decomposition.

Q. What pharmacological evaluation strategies are applicable to this compound, given its structural similarity to bioactive quinazolinones?

- Answer : While direct bioactivity data is limited, analogs like Betazole dihydrochloride (a pyrazole-based H2 receptor agonist) provide methodological templates:

- Receptor Binding Assays : Radioligand displacement studies for H2/H1 receptors .

- In Vitro Secretion Models : Assess gastric acid secretion induction via proton pump activity measurements .

Q. How should researchers address discrepancies in reported spectral or synthetic data for this compound?

- Answer : Contradictions (e.g., varying yields or melting points) require:

- Reproducibility Trials : Replicate methods under controlled conditions.

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) or X-ray diffraction to resolve structural ambiguities .

- Byproduct Analysis : HPLC or TLC to identify impurities from incomplete reactions .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.